4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorinated phenoxy group, a piperazine ring, and a butanamide backbone, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol.
Etherification: The chlorinated phenol is then reacted with 4-chlorobutanoyl chloride in the presence of a base to form 4-(4-chloro-2-methylphenoxy)butanoyl chloride.
Amidation: The final step involves the reaction of 4-(4-chloro-2-methylphenoxy)butanoyl chloride with 4-methylpiperazine to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification Techniques: Advanced purification methods such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide: shares structural similarities with other phenoxy and piperazine derivatives.
4-(4-chloro-2-methylphenoxy)butanoic acid: A related compound with a carboxylic acid group instead of the piperazine moiety.
This compound analogs: Compounds with variations in the piperazine ring or the phenoxy group.
Uniqueness
Structural Features: The combination of a chlorinated phenoxy group and a piperazine ring in this compound provides unique chemical and biological properties.
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-13-12-14(17)5-6-15(13)22-11-3-4-16(21)18-20-9-7-19(2)8-10-20/h5-6,12H,3-4,7-11H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVHFZHFHHLAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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